molecular formula C6H4BrClO2 B6596791 4-bromo-5-chlorobenzene-1,2-diol CAS No. 369354-51-8

4-bromo-5-chlorobenzene-1,2-diol

Cat. No.: B6596791
CAS No.: 369354-51-8
M. Wt: 223.45 g/mol
InChI Key: RNNZLGSNEGYSIR-UHFFFAOYSA-N
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Description

4-Bromo-5-chlorobenzene-1,2-diol (C₆H₄BrClO₂) is a di-substituted aromatic diol with bromine and chlorine atoms at the 4- and 5-positions of the benzene ring, respectively. Its structural features include:

  • Molecular Formula: C₆H₄BrClO₂
  • SMILES: C1=C(C(=CC(=C1Cl)Br)O)O
  • InChIKey: RNNZLGSNEGYSIR-UHFFFAOYSA-N
  • Molecular Weight: 223.45 g/mol (as per CAS 369354-51-8) .

The compound’s hydroxyl groups at the 1,2-positions enable hydrogen bonding, while the halogen substituents (Br and Cl) confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

4-bromo-5-chlorobenzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNZLGSNEGYSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369354-51-8
Record name 4-bromo-5-chlorobenzene-1,2-diol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-chlorobenzene-1,2-diol can be achieved through several methods. One common approach involves the bromination and chlorination of catechol (benzene-1,2-diol). The reaction typically proceeds under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

    Bromination: Catechol is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces the bromine atom at the 4-position of the benzene ring.

    Chlorination: The brominated intermediate is then chlorinated using chlorine (Cl2) or a chlorinating agent like thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chlorobenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding dihydroxy derivative. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Formation of 4-bromo-5-chloro-1,2-benzoquinone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-chlorobenzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new bioactive compounds.

    Medicine: Investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Employed in the production of specialty chemicals and materials. It is used in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-5-chlorobenzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variants: Bromo-Chloro vs. Bromo-Methyl Derivatives

4-Bromo-5-Methylbenzene-1,2-Diol (C₇H₇BrO₂) differs by replacing chlorine with a methyl group. Key distinctions include:

  • Molecular Weight : 203.03 g/mol (vs. 223.45 g/mol for the chloro-bromo analog).
  • Electronic Effects : The methyl group is electron-donating, increasing electron density on the aromatic ring, whereas chlorine is weakly electron-withdrawing. This alters reactivity in electrophilic substitution reactions .

Data Table 1: Substituent Comparison

Compound Substituents Molecular Weight (g/mol) Key Properties
4-Bromo-5-chlorobenzene-1,2-diol Br (4), Cl (5) 223.45 High polarity, halogen-driven reactivity
4-Bromo-5-methylbenzene-1,2-diol Br (4), CH₃ (5) 203.03 Increased hydrophobicity, electron-rich ring

Functional Group Analogues: Diol vs. Diamine

4-Bromo-1,2-Diaminobenzene (C₆H₆BrN₂) replaces hydroxyl groups with amines:

  • Reactivity : The diamine is more basic and nucleophilic, favoring coordination with metal ions or participation in condensation reactions (e.g., polymer synthesis).
  • Biological Activity : Unlike diols, diamines may exhibit distinct antimicrobial or chelation properties due to amine-mediated interactions .

Positional Isomerism and Bioactivity

Evidence from microbial metabolism studies highlights that positional isomerism (e.g., butane-2,3-diol vs. propane-1,2-diol) significantly impacts biochemical pathways . For this compound, shifting substituents to adjacent positions (e.g., 4-bromo-6-chloro) would alter:

  • Hydrogen Bonding : Spatial arrangement affects binding to biological targets (e.g., enzymes or receptors).
  • Steric Effects : Larger substituents in proximity may hinder interactions, as seen in Hsp90 inhibitors where chlorine’s position optimizes hydrophobic contacts with Phe138 .

Data Table 2: Bioactivity Comparison

Compound Bioactivity Mechanism
This compound Potential antimicrobial/Hsp90 inhibition Halogen-driven hydrophobicity, H-bonding
4-(3-hydroxybutan-2-yl)-3-methyl-6-acetylbenzene-1,2-diol Anti-MRSA activity Hydrophobic side chain enhances membrane targeting

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